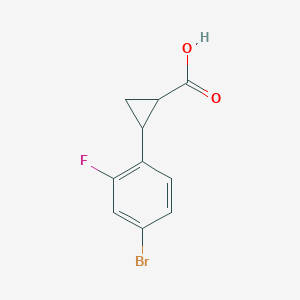
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that has gained much attention in the field of medicinal chemistry due to its potential biological properties. It is a white powdery substance .
Molecular Structure Analysis
The InChI code for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is1S/C10H8BrFO2/c11-5-1-2-6 (9 (12)3-5)7-4-8 (7)10 (13)14/h1-3,7-8H,4H2, (H,13,14) . This indicates that the molecule consists of a bromo-fluorophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group. Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is 259.07 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a cyclopropane ring and a halogenated aromatic moiety, can be exploited to create new chemical entities with potential activity against a range of diseases .
Agriculture
Within the agricultural sector, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid may serve as a precursor in the synthesis of herbicides or pesticides. The bromine and fluorine atoms could be involved in mechanisms that disrupt the growth of unwanted plants or pests .
Material Science
In material science, this compound’s robust structure could be utilized in the development of new polymers or coatings. Its ability to withstand various conditions makes it a candidate for creating materials with enhanced durability .
Environmental Science
Environmental science can benefit from this compound through its use in analytical methods for pollutant detection. Its distinct chemical signature allows it to be used as a marker or tracer in environmental samples, aiding in the monitoring and study of ecological systems .
Biochemistry
Biochemically, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid could be used in enzyme inhibition studies due to its potential to interact with active sites, helping to elucidate enzyme mechanisms or pathways .
Pharmacology
Pharmacologically, the compound could be investigated for its efficacy as a prodrug or an active pharmaceutical ingredient (API) in drug development. Its structural features may contribute to desirable pharmacokinetic properties or therapeutic effects .
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid are currently unknown
Action Environment
The action, efficacy, and stability of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUTHYNOREMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
935674-08-1 | |
| Record name | rac-(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





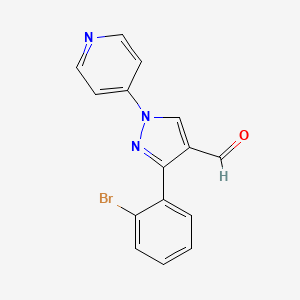
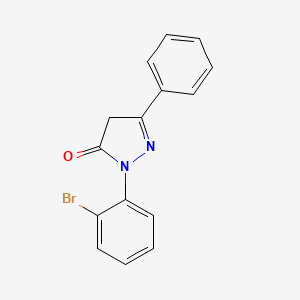

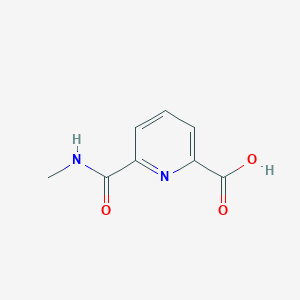

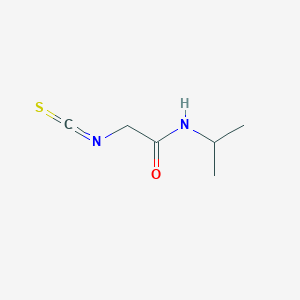
![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

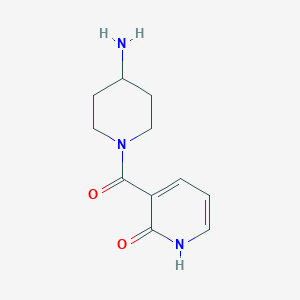
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)
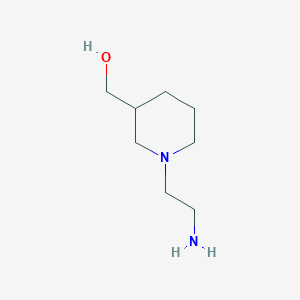
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)